



Unraveling the Discontinuation of Upidosin Development: A Technical Analysis

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An In-depth Guide for Researchers and Drug Development Professionals

The development of the alpha-1A adrenoceptor antagonist **Upidosin**, initially under investigation by Recordati S.p.A. for urogenital diseases, has been discontinued. While specific details surrounding the cessation of its development are not extensively publicized, this guide provides a comprehensive overview of the available information and, by extension, analyzes a more thoroughly documented case of a developmental pivot in a similarly named investigational drug, BPS-804 (setrusumab), to offer valuable insights for the scientific community.

Limited Information on the Discontinuation of Upidosin

Publicly available data on the discontinuation of **Upidosin** is sparse. It is confirmed that the drug, an ADRA1 antagonist, is no longer in development.[1] The reasons for this decision have not been detailed in accessible clinical trial registries or company publications. Drug development can be halted for a multitude of reasons, including but not limited to lack of efficacy, unforeseen safety concerns, strategic business decisions, or difficulties in formulation or manufacturing. Without specific disclosures from the developers, any analysis of the precise factors leading to **Upidosin**'s discontinuation remains speculative.

In contrast, the development journey of BPS-804 (setrusumab), a monoclonal antibody for Osteogenesis Imperfecta (OI), offers a well-documented case study of a significant clinical trial setback and the subsequent strategic adjustments. Given the phonetic similarity and the



detailed public data, this guide will now focus on the technical aspects of the BPS-804 program as a pertinent example for researchers and drug development professionals.

Case Study: The Pivotal Setback in the Development of BPS-804 (Setrusumab)

BPS-804, developed by Mereo BioPharma, is a fully humanized monoclonal antibody that targets and inhibits sclerostin, a negative regulator of bone formation.[2][3][4][5] By blocking sclerostin, BPS-804 is intended to increase the activity of osteoblasts, the cells that form new bone, thereby improving bone density and strength in individuals with OI, a genetic disorder characterized by brittle bones.

The ASTEROID Trial: A Primary Endpoint Missed

The pivotal Phase 2b ASTEROID study was designed to evaluate the efficacy and safety of BPS-804 in adults with OI. A key challenge in this trial was the selection of an appropriate primary endpoint. The study utilized trabecular volumetric bone mineral density (Tb. vBMD) as the primary measure of efficacy.

- Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.
- Patient Population: Approximately 120 adult patients with Osteogenesis Imperfecta.
- Intervention: Intravenous infusions of BPS-804 at doses of 2, 8, and 20 mg/kg or placebo.
- Primary Endpoint: Change from baseline in radial trabecular volumetric bone mineral density (Tb. vBMD) at 12 months, measured by high-resolution peripheral quantitative computed tomography (HRpQCT).
- Secondary Endpoints: Changes in bone strength (failure load and stiffness) assessed by finite element analysis, areal bone mineral density (aBMD) of the lumbar spine, and bone turnover markers.



Parameter	BPS-804 (20 mg/kg)	Placebo/Reference Group	Significance
Primary Endpoint			
Change in Radial Tb. vBMD (12 months)	No significant change	-	Not Met
Secondary Endpoints			
Mean Increase in Failure Load (12 months)	3.17%	-	Significant
Mean Increase in Stiffness (12 months)	3.19%	-	Significant
Mean Increase in Lumbar Spine aBMD (Day 141)	4%	+1%	p = 0.038
Bone Turnover Markers (Day 43)			
P1NP Increase	84%	+6%	p < 0.001
P1CP Increase	53%	+5%	p = 0.003
BSAP Increase	59%	-13%	p < 0.001
OC Increase	44%	-19%	p = 0.012
CTX-1 Decrease	-44%	-7%	-

Data compiled from the ASTEROID and earlier Phase 2a trials.

The ASTEROID trial did not meet its primary endpoint of a significant change in Tb. vBMD. This outcome could have led to the discontinuation of the development program. However, a deeper analysis of the secondary endpoints revealed a compelling picture of the drug's efficacy.



Rationale for Continued Development Despite Primary Endpoint Failure

Despite the failure to meet the primary endpoint, the development of BPS-804 is proceeding to Phase 3. The decision was based on the following key observations:

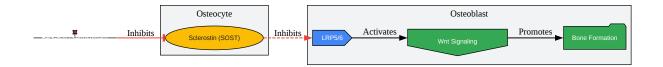
- Statistically Significant Improvements in Bone Strength: The secondary endpoints measuring bone strength, such as failure load and stiffness, showed significant positive effects in the treatment groups.
- Positive Changes in Bone Mineral Density: Lumbar spine aBMD, a more traditional measure
 of bone density, showed a statistically significant increase in the BPS-804 group compared to
 the reference group.
- Favorable Bone Turnover Marker Profile: Treatment with BPS-804 led to a significant increase in bone formation markers (P1NP, P1CP, BSAP, OC) and a decrease in a bone resorption marker (CTX-1), indicating a net anabolic effect on bone.
- Inappropriate Primary Endpoint Selection: Expert opinion suggests that HRpQCT parameters, such as Tb. vBMD, are not highly responsive to most bone-active drugs and may have been an inappropriate choice for the primary endpoint in this context.
- Favorable Safety Profile: BPS-804 was generally well-tolerated, with no major safety concerns identified.

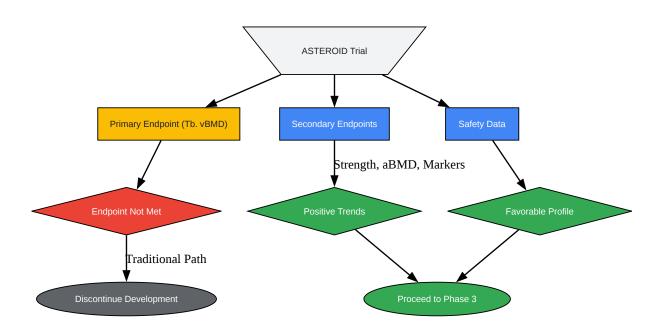
This body of evidence strongly suggested that BPS-804 has a beneficial effect on bone health in patients with OI, and the failure to meet the primary endpoint was likely a reflection of the endpoint's limitations rather than the drug's lack of efficacy.

Visualizing the Path Forward: Signaling Pathways and Logical Frameworks

To better understand the scientific rationale and the decision-making process, the following diagrams illustrate the mechanism of action of BPS-804 and the logical framework that guided the continuation of its development.







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References

• 1. Upidosin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]



- 2. trinitydelta.org [trinitydelta.org]
- 3. pharmtech.com [pharmtech.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Mereo BioPharma's BPS-804 drug accepted for participation in EMA's adaptive pathways programme Pharmaceutical Technology [pharmaceutical-technology.com]
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